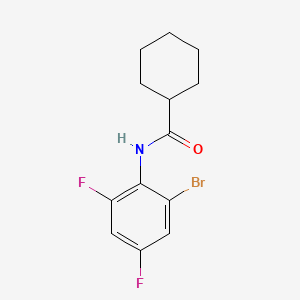

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide

Description

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a substituted aromatic amine. The phenyl ring is functionalized with bromo (Br) and difluoro (F) groups at the 2-, 4-, and 6-positions, respectively. The cyclohexane moiety contributes to lipophilicity, while the electron-withdrawing Br and F substituents modulate reactivity and binding affinity in biological systems .

Properties

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrF2NO/c14-10-6-9(15)7-11(16)12(10)17-13(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRINQDPTGFGPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the phenyl ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce different functionalized compounds .

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Key analogs include:

N-(2-bromo-4-fluorophenyl)cyclopropanecarboxamide (): Structural difference: Cyclopropane replaces cyclohexane, and only one F atom (4-position). Reduced fluorine substitution decreases electron-withdrawing effects compared to the target compound. Molecular weight (258.09 g/mol) is lower due to smaller acyl group .

N-(2-bromo-4,6-difluorophenyl)-2,2-diphenylacetamide ():

- Structural difference : Diphenylacetamide replaces cyclohexanecarboxamide.

- Impact : Increased steric hindrance from diphenyl groups (MW 402.25 g/mol) may reduce solubility but enhance binding to hydrophobic pockets in proteins .

2-amino-N-(2-bromo-4,6-difluorophenyl)acetamide (): Structural difference: Acetamide (CH₃CONH-) replaces cyclohexanecarboxamide. Impact: Simplified structure (MW 289.06 g/mol) improves synthetic accessibility but reduces conformational rigidity compared to the cyclohexane ring .

Table 1: Substituent and Molecular Weight Comparison

| Compound Name | Acyl Group | Aromatic Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Cyclohexane | 2-Br, 4-F, 6-F | 328.17* |

| N-(2-bromo-4-fluorophenyl)cyclopropanecarboxamide | Cyclopropane | 2-Br, 4-F | 258.09 |

| N-(2-bromo-4,6-difluorophenyl)-2,2-diphenylacetamide | Diphenylacetamide | 2-Br, 4-F, 6-F | 402.25 |

| 2-amino-N-(2-bromo-4,6-difluorophenyl)acetamide | Acetamide | 2-Br, 4-F, 6-F | 289.06 |

*Estimated based on formula C₁₃H₁₃BrF₂NO.

Biological Activity

N-(2-bromo-4,6-difluorophenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings, including data tables, case studies, and detailed evaluations of its pharmacological properties.

The molecular formula of this compound is with a molecular weight of approximately 303.16 g/mol. The compound features a cyclohexanecarboxamide structure substituted with a bromo and difluoro group on the phenyl ring, which may influence its biological interactions.

This compound is hypothesized to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular functions or pathogen survival.

- Receptor Interaction : It could interact with various receptors, modulating their activity and downstream signaling pathways.

Pharmacological Evaluation

Recent studies have evaluated the pharmacological properties of this compound through various assays:

- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Cytotoxicity | Selective toxicity towards cancer cell lines |

Case Study 1: Antimicrobial Properties

In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its efficacy in modulating inflammatory responses.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that the presence of the bromo and difluoro substituents significantly enhances the compound's biological activity. Variations in the cyclohexane moiety were also explored to optimize activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.